4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a benzopyran ring system with multiple hydroxyl groups and a glucopyranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the glycosylation of a flavonoid precursor with a glucopyranosyl donor under acidic or basic conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce the flavonoid precursor. This is followed by chemical or enzymatic glycosylation to attach the glucopyranosyl group. The process is optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and cardioprotective effects.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Plantainoside D: Another glucopyranosylated flavonoid with similar antioxidant properties.
Isorhamnetin 3-O-beta-D-glucopyranoside: A flavonoid glucoside with comparable biological activities.
2-Phenylethyl 6-O-(3,4-dihydroxy-4-hydroxymethyl)tetrahydro-2-furanyl-beta-D-glucopyranoside: A structurally related compound with similar reactivity.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one is unique due to its specific combination of hydroxyl and glucopyranosyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-14-5-9(23)4-13-17(14)10(6-16(26)30-13)8-1-2-11(24)12(25)3-8/h1-6,15,18-25,27-29H,7H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
VAPVFWUBNBLVMB-CMWLGVBASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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